molecular formula C20H17N5O3 B2959713 1-(3,4-dimethylphenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 863447-46-5

1-(3,4-dimethylphenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2959713
M. Wt: 375.388
InChI Key: BNKIUVFKSBXXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such compounds usually involves multi-step reactions. For instance, pyrimidinones can be synthesized from readily available α-substituted β-ketoesters . The β-ketoesters are transformed into acyl enamines and then cyclized to give oxazinones. These reactive intermediates are then converted into pyrimidinones by treatment with an appropriate primary amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolopyrimidine core, with a dimethylphenyl group attached at one position and a nitrobenzyl group at another. The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For instance, in the presence of NADH, a nitrobenzyl group can be reduced by nitroreductase (NTR), leading to the release of a drug in enzyme-responsive drug delivery systems .

Scientific Research Applications

Anticancer Activity

  • The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds structurally related to the specified chemical, has shown promising anticancer activity. One study highlighted the synthesis of these derivatives and their testing for antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Notably, compounds with a nitrobenzylideneamino substitution exhibited potent inhibitory activity, demonstrating significant potential in cancer therapy (Abdellatif et al., 2014).

Antimicrobial Activity

  • Another research avenue explored the antimicrobial potential of linked heterocyclic compounds containing pyrazole-pyrimidine motifs. These studies synthesized and tested various derivatives for activity against Gram-positive and Gram-negative bacteria and fungi. Compounds featuring nitrophenyl groups at specific positions on the thiazolidin-4-one ring exhibited notable inhibitory activity, indicating their potential use in developing new antimicrobial agents (Sanjeeva Reddy et al., 2010).

Antimicrobial and Anticancer Agents

  • Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and characterized for their antimicrobial and anticancer activity. This research showed that some of these compounds exhibited higher anticancer activity compared to the reference drug doxorubicin, alongside good to excellent antimicrobial activity, suggesting their dual potential in therapeutic applications (Hafez et al., 2016).

Fluorescent Properties for Bioimaging

  • The development of novel fluorescent Schiff base derivatives from 4-aminoantipyrine demonstrated compounds with large Stokes shifts and dual emission properties. These compounds, including those with nitrobenzylideneamino modifications, offer potential applications in bioimaging and molecular probes due to their excellent absorbance, fluorescent properties, and conformational isomerization induced by photoexcitation (Alam et al., 2015).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-13-6-7-16(8-14(13)2)24-19-18(10-22-24)20(26)23(12-21-19)11-15-4-3-5-17(9-15)25(27)28/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKIUVFKSBXXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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